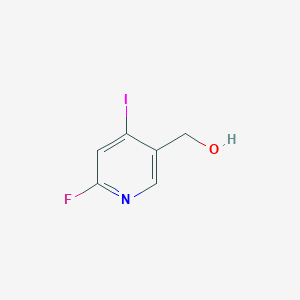
2-Fluoro-4-iodopyridine-5-methanol
描述
2-Fluoro-4-iodopyridine-5-methanol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, along with a methanol group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine precursors, which are subjected to iodination reactions under controlled conditions
Industrial Production Methods
Industrial production of 2-Fluoro-4-iodopyridine-5-methanol may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with the use of advanced purification techniques to isolate the desired compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Fluoro-4-iodopyridine-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) and palladium catalysts (Pd/C) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
2-Fluoro-4-iodopyridine-5-methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Fluoro-4-iodopyridine-5-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. The methanol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-Fluoro-3-(4-piperidinyl)benzisoxazole
- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Uniqueness
2-Fluoro-4-iodopyridine-5-methanol is unique due to the specific combination of fluorine, iodine, and methanol substituents on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications. The presence of both halogen atoms and a hydroxyl group allows for diverse chemical reactivity and potential biological activity.
属性
分子式 |
C6H5FINO |
|---|---|
分子量 |
253.01 g/mol |
IUPAC 名称 |
(6-fluoro-4-iodopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5FINO/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2 |
InChI 键 |
SRQUKKXMVKOMKN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1F)CO)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

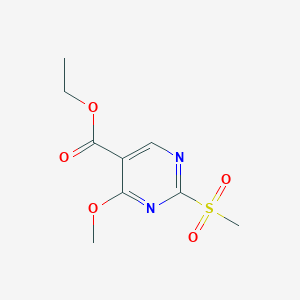
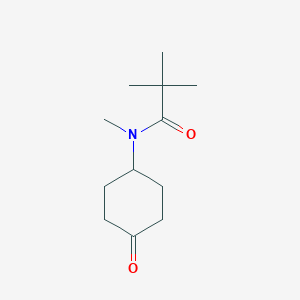

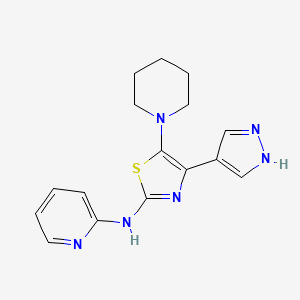
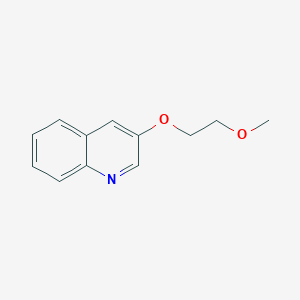
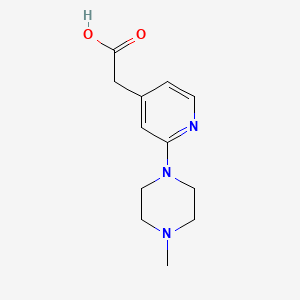

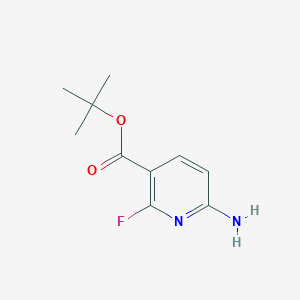
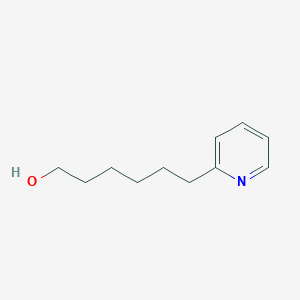
![benzyl N-[2-hydroxy-1-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B8537886.png)
![[2-(5-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8537891.png)
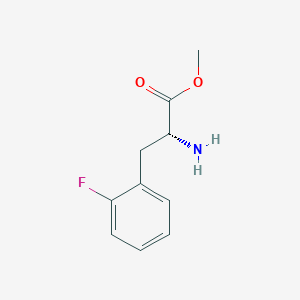

![[2-Methyl-4-p-tolyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-3-yl]acetic acid](/img/structure/B8537917.png)
